Thorium nitrate tetrahydrate

Overview

Description

Thorium nitrate tetrahydrate is a salt of thorium and nitric acid with the formula Th(NO3)4·4H2O . It is a white solid in its anhydrous form and can form tetra- and penta hydrates . As a salt of thorium, it is weakly radioactive .

Synthesis Analysis

Thorium nitrate tetrahydrate can be prepared by the reaction of thorium (IV) hydroxide and nitric acid . The reaction is as follows: Th(OH)4 + 4 HNO3 + 3 H2O → Th(NO3)4 + 5 H2O .Molecular Structure Analysis

The molecular weight of Thorium nitrate tetrahydrate is 480.06 on an anhydrous basis . It is part of the actinide series and exists in several isotopic forms .Chemical Reactions Analysis

Water-soluble thorium compounds include the chloride, fluoride, nitrate, and sulfate salts . These compounds dissolve fairly readily in water. Soluble thorium compounds, as a class, have greater bioavailability than the insoluble thorium compounds .Physical And Chemical Properties Analysis

Thorium nitrate tetrahydrate is a colorless crystal . It has a melting point of 55 °C (131 °F; 328 K) and decomposes at boiling point . It is soluble in water and ethanol .Scientific Research Applications

Solution Heat Measurements : Thorium nitrate hydrates, including the tetrahydrate form, have been analyzed for their heats of solution in water and organic solvents. These studies help understand the solvation and interaction properties of thorium compounds in different media (Ferraro, Katzin, & Gibson, 1956).

Complex Formation and Crystal Structure : Research on thorium(IV) nitrate complexes with organic ligands has been conducted to understand their synthesis, characterization, and crystal structure. These studies contribute to knowledge in coordination chemistry and potential applications in materials science (Liu, Tan, Yu, & Tan, 1993).

Solubility in Organic Solvents : Investigations into the solubility of Thorium nitrate tetrahydrate in various organic solvents have been done to understand its chemical behavior and potential applications in separation processes (Hall & Templeton, 1950).

Preparation for Electrolytic Production : Thorium nitrate has been studied as a precursor for the electrolytic production of Thorium metal. This research is crucial for developing efficient and economical methods for Thorium metal production (Fisher & Wyatt, 1957).

Toxicological Studies : The toxicological action of thorium, including its nitrate forms, has been studied to understand its effects on living organisms. This research is significant for assessing the safety and environmental impact of thorium compounds (Chace & Gies, 1904).

Extraction and Separation : Research on the extraction and separation of Thorium from other elements using various methods and materials contributes to the field of nuclear chemistry and material science. This knowledge is essential for the processing and purification of thorium (Yaftian, Taheri, & Matt, 2003).

Electrochemical Synthesis of Complexes : Studies on the electrochemical synthesis of thorium(IV) nitrate complexes open up possibilities for novel synthesis methods in inorganic chemistry (Kumar & Tuck, 1984).

Toxicity Studies : Evaluating the toxicity of thorium nitrate is crucial for its safe handling and application, especially in environments where human exposure is possible (Downs, Scott, Maynard, & Hodge, 1959).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

thorium(4+);tetranitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4NO3.4H2O.Th/c4*2-1(3)4;;;;;/h;;;;4*1H2;/q4*-1;;;;;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVIMIAZQDNXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

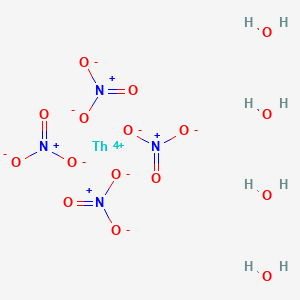

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Th+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N4O16Th | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911509 | |

| Record name | Thorium(4+) nitrate--water (1/4/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thorium nitrate tetrahydrate | |

CAS RN |

13470-07-0, 110140-69-7 | |

| Record name | Thorium nitrate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | thorium, tetraaquatetrakis(nitrato-O,O)-, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110140697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thorium(4+) nitrate--water (1/4/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THORIUM NITRATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66RXJ6ZF36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.